1,1-Dimethyl-4-methylidenecyclohexane
Overview
Description
1,1-Dimethyl-4-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.
Scientific Research Applications
1,1-Dimethyl-4-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of small organic molecules with biological macromolecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials
Safety and Hazards
The compound “1,1-Dimethyl-4-methylidenecyclohexane” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It’s recommended to keep the container tightly closed and to use only non-sparking tools .
Preparation Methods
The synthesis of 1,1-Dimethyl-4-methylidenecyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with methyltriphenylphosphonium bromide in the presence of n-butyllithium. This reaction proceeds through a Wittig reaction mechanism, resulting in the formation of the desired product . Industrial production methods may involve multi-step processes, including regioselective reactions with palladium catalysts and other reagents .
Chemical Reactions Analysis
1,1-Dimethyl-4-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the methylene group to form 1,1-dimethylcyclohexane.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-methylidenecyclohexane involves its interaction with various molecular targetsThe pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,1-Dimethyl-4-methylidenecyclohexane can be compared with other similar compounds, such as:
1,2-Dimethyl-4-methylidenecyclohexane: This compound has a similar structure but differs in the position of the methyl groups.
Cyclohexene, 1-methyl-4-(1-methylethylidene): Another structurally related compound with different substituents on the cyclohexane ring
The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1-dimethyl-4-methylidenecyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXIEFNGOETTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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